molecular formula C41H63N11O10 B608064 L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl- CAS No. 90274-65-0

L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-

Cat. No. B608064
CAS RN: 90274-65-0
M. Wt: 870.022
InChI Key: WZJZWBWEYCELDY-KQPNNKGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ige octapeptide (497-504) is a bioactive chemical.

Scientific Research Applications

  • Photochemical Addition to DNA and RNA :L-Phenylalaninamide, as part of various amino acids and peptides, participates in photochemical reactions. In a study by Shetlar et al. (1984), the reactivity of amino acids, including phenylalanine, in photochemical addition to polyuridylic acid and DNA was explored. This highlights its potential role in studies of DNA-protein interactions and DNA damage under UV irradiation (Shetlar, Carbone, Steady, & Hom, 1984).

  • Binding to DNA :Research by Gabbay et al. (1976) demonstrates the specificity of diastereomeric peptides, including L-lysyl-L-phenylalaninamide, in binding to salmon sperm DNA. This study provides insight into the stereochemical aspects of peptide-DNA interactions, which is crucial in understanding gene regulation and DNA repair mechanisms (Gabbay, Adawadkar, & Wilson, 1976).

  • Enzymatic Synthesis and Metabolism Studies :The enzymatic synthesis and metabolism of phenylalanine-containing peptide amides have been a subject of interest. Simmonds and Griffith (1962) studied the metabolism of such peptides in Escherichia coli, shedding light on the bacterial utilization and degradation of peptide amides. This has implications for understanding bacterial metabolism and potential antibiotic targets (Simmonds & Griffith, 1962).

  • Effects on Milk Protein Synthesis :A study by Zhou et al. (2015) investigated the effects of phenylalanine and threonine oligopeptides on milk protein synthesis in bovine mammary epithelial cells. This research provides insights into the nutritional and functional aspects of these peptides in dairy science (Zhou, Wu, Liu, & Liu, 2015).

  • Proteinase Study in Microbiology :The study of proteinases, including phenylalanineaminopeptidase in Legionella pneumophila, as researched by Gul'nik et al. (1986), provides valuable information on bacterial pathogenicity and potential therapeutic targets (Gul'nik, Yusupova, Lavrenova, Tartakovsky, Prozorovsky, & Stepanov, 1986).

  • Synthesis of Peptides with Unnatural Amino Acids :Fernandez et al. (1995) explored the enzymatic synthesis of oligopeptides containing unnatural amino acids, such as allylglycine. This research contributes to the development of novel materials and therapeutics (Fernandez, Margot, Falender, Blanch, & Clark, 1995).

  • Amino Acid and Peptide Chemistry :Studies on the chemistry of amino acids and peptides, including those containing L-phenylalaninamide, provide foundational knowledge for the synthesis of complex peptides and their applications in medicine and biotechnology (Nakagawa, Tsuno, Nakajima, Iwai, Kawai, & Okawa, 1972).

properties

CAS RN

90274-65-0

Product Name

L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-

Molecular Formula

C41H63N11O10

Molecular Weight

870.022

IUPAC Name

(2S)-2,6-diamino-N-[(2S,3R)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C41H63N11O10/c1-25(54)35(52-37(58)28(44)16-8-10-18-42)41(62)50-29(17-9-11-19-43)38(59)46-23-34(56)49-32(24-53)39(60)47-22-33(55)48-31(21-27-14-6-3-7-15-27)40(61)51-30(36(45)57)20-26-12-4-2-5-13-26/h2-7,12-15,25,28-32,35,53-54H,8-11,16-24,42-44H2,1H3,(H2,45,57)(H,46,59)(H,47,60)(H,48,55)(H,49,56)(H,50,62)(H,51,61)(H,52,58)/t25-,28+,29+,30+,31+,32+,35+/m1/s1

InChI Key

WZJZWBWEYCELDY-KQPNNKGBSA-N

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ige octapeptide (497-504)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-
Reactant of Route 2
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-
Reactant of Route 3
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-
Reactant of Route 4
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-
Reactant of Route 5
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-
Reactant of Route 6
L-Phenylalaninamide, L-lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-

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